Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate
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Overview
Description
Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring The compound also contains an ethyl acetate group and a methoxy group attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate typically involves the condensation of 4-methoxy-2,3-dihydroindene with ethyl acetate in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Ethyl 2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate
- Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
Comparison: Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate is unique due to the specific positioning of the methoxy group and the indene moiety. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the methoxy group can also affect the compound’s solubility and stability, further distinguishing it from its analogs.
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(15)9-10-7-8-12-11(10)5-4-6-13(12)16-2/h4-6,9H,3,7-8H2,1-2H3 |
InChI Key |
NFEBEDXDWGJQMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCC2=C1C=CC=C2OC |
Origin of Product |
United States |
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